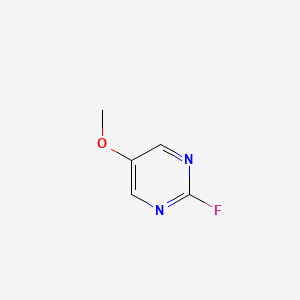
2-methyl-2-(pent-4-yn-1-yl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid is an organic compound with the molecular formula C10H14O4 It is a derivative of propanedioic acid, featuring a methyl group and a pent-4-yn-1-yl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid typically involves the alkylation of malonic acid derivatives. One common method is the alkylation of diethyl malonate with 4-pentyn-1-yl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Ethanol or other suitable organic solvents
Base: Sodium ethoxide or potassium tert-butoxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in aqueous or organic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is particularly useful in bioconjugation and drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(but-3-yn-1-yl)propanedioic acid
- 2-Methyl-2-(hex-5-yn-1-yl)propanedioic acid
- 2-Methyl-2-(prop-2-yn-1-yl)propanedioic acid
Uniqueness
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid is unique due to the presence of the pent-4-yn-1-yl group, which imparts distinct reactivity and steric properties compared to its analogs. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
121318-48-7 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



